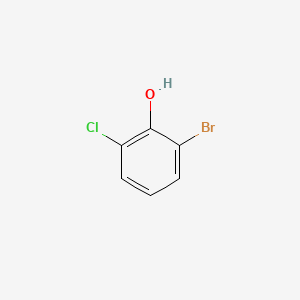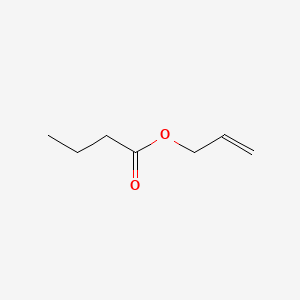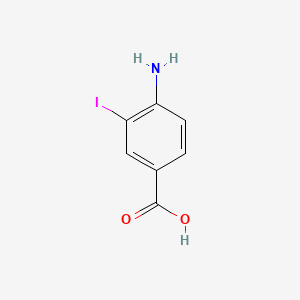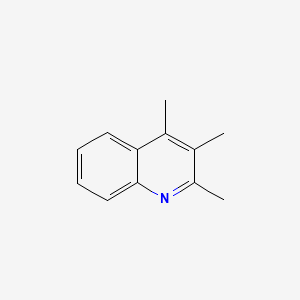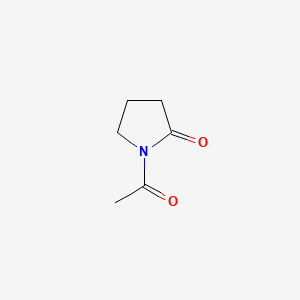
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Übersicht
Beschreibung
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is an organosilicon compound that features both amino and methoxysilane functional groups. This compound is widely used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification, adhesion promotion, and as a coupling agent in composite materials.
Wirkmechanismus
Target of Action
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, also known as 3-(2-Aminoethylamino)propyldimethoxymethylsilane, is a diamino-functional silane . It primarily targets the interface between organic and inorganic materials, such as glass, mineral, and metal surfaces, and resins .
Mode of Action
This compound acts as an adhesion promoter . It forms covalent bonds with its targets, leading to changes in their surface properties . The compound’s two amino groups can interact with the targets, providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .
Biochemical Pathways
It’s known that the compound can alter the surface properties of various materials, which could influence numerous biochemical reactions and processes .
Pharmacokinetics
Given its use in industrial applications, it’s likely that its bioavailability is low .
Result of Action
The primary result of the compound’s action is the alteration of surface properties of various materials, leading to improved adhesion and flexibility . This can enhance the performance of materials in various applications, such as coatings, adhesives, and sealants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is very sensitive to hydrolysis . Therefore, the presence of water can affect its stability and performance. Additionally, the pH of the environment can influence the compound’s reactivity .
Biochemische Analyse
Biochemical Properties
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound can form covalent bonds with proteins, enzymes, and other biomolecules through its reactive silane group. For instance, it can interact with enzymes such as transglutaminases, which catalyze the formation of covalent bonds between the amino groups of this compound and the carboxyl groups of proteins . This interaction can lead to the stabilization of protein structures and the formation of cross-linked networks, which are essential for various biochemical processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell adhesion and migration . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to proteins and enzymes, resulting in their activation or inhibition . For instance, this compound can inhibit the activity of certain proteases by forming stable covalent bonds with their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and other environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell morphology and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cell adhesion and migration, while high doses can lead to cytotoxicity and adverse effects . For example, in rat models, high doses of this compound have been associated with increased oxidative stress and inflammation . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and protein modification . This compound can interact with enzymes such as transaminases and dehydrogenases, leading to changes in the levels of key metabolites . Additionally, this compound can affect the overall metabolic flux by modulating the activity of metabolic enzymes . These interactions are crucial for understanding the metabolic effects of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through endocytosis and other transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to different cellular compartments . These transport and distribution processes are essential for the compound’s biological activity and effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and cell membrane . The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . These subcellular localization patterns are important for understanding the functional roles of this compound in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane typically involves the reaction of 3-chloropropylmethyldimethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxysilane groups. The general reaction scheme is as follows:
[ \text{3-chloropropylmethyldimethoxysilane} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as sodium ethoxide to enhance the nucleophilic substitution process.
Types of Reactions:
Condensation Reactions: this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases. This reaction is facilitated by the presence of amino groups.
Hydrolysis and Polycondensation: The methoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This is a key reaction in the formation of silane-based coatings and adhesives.
Common Reagents and Conditions:
Carbonyl Compounds: For Schiff base formation, common reagents include aldehydes and ketones.
Water and Acid/Base Catalysts: Hydrolysis of methoxysilane groups is typically carried out in the presence of water and can be catalyzed by acids or bases.
Major Products:
Schiff Bases: Formed from the reaction with carbonyl compounds.
Siloxane Networks: Resulting from the hydrolysis and polycondensation of methoxysilane groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic fillers in composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, which is crucial in biosensor development.
Medicine: Utilized in drug delivery systems where it helps in the functionalization of nanoparticles for targeted drug delivery.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.
3-(2-Aminoethylamino)propyltrimethoxysilane: Another similar compound with three methoxy groups and an additional amino group.
Uniqueness: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. This makes it particularly suitable for applications requiring strong adhesion and durable coatings.
Eigenschaften
IUPAC Name |
N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFLKHKWJMCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCNCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165895-35-2 | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165895-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044649 | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-29-2 | |
| Record name | N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M0Z441606 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



